N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, attached to a butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 3,3-dimethylbutanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-2-fluoroaniline is dissolved in an appropriate solvent like dichloromethane. To this solution, 3,3-dimethylbutanoyl chloride is added dropwise while maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (hydrochloric acid) or basic conditions (sodium hydroxide).
Major Products
Substitution: Formation of N-(4-substituted-2-fluorophenyl)-3,3-dimethylbutanamide derivatives.
Oxidation: Formation of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanoic acid.
Reduction: Formation of N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutylamine.
Hydrolysis: Formation of 4-bromo-2-fluoroaniline and 3,3-dimethylbutanoic acid.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand the interaction of halogenated aromatic compounds with biological systems.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-3,3-dimethylbutanamide
- N-(4-bromo-2-chlorophenyl)-3,3-dimethylbutanamide
- N-(4-bromo-2-fluorophenyl)-3,3-dimethylpentanamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO/c1-12(2,3)7-11(16)15-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUPRLSFGXRZQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C=C(C=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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